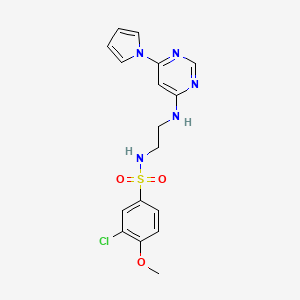

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O3S/c1-26-15-5-4-13(10-14(15)18)27(24,25)22-7-6-19-16-11-17(21-12-20-16)23-8-2-3-9-23/h2-5,8-12,22H,6-7H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBIOAIDLHUSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest a variety of biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on existing research findings.

Structural Characteristics

The compound consists of several key structural components:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms, which is known for its role in various biological processes.

- Pyrrole Moiety : A five-membered ring that contributes to the compound's reactivity and biological interactions.

- Sulfonamide Group : Known for its antibacterial properties and ability to interact with various enzymes.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it could potentially target kinases associated with tumor growth and metastasis.

- Antimicrobial Properties : The sulfonamide group is associated with antibacterial effects. Compounds in this class often demonstrate activity against Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The unique structure allows for interactions with specific enzymes, potentially modulating their activity. For example, inhibition of certain kinases has been linked to therapeutic effects in cancer treatment.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Ring : Utilizing cyclization reactions starting from suitable precursors.

- Substitution Reactions : Functionalizing the pyrimidine with the pyrrole moiety and attaching the sulfonamide group through nucleophilic substitution.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

The proposed mechanism of action for this compound includes:

- Inhibition of Kinases : By binding to ATP-binding sites, it may prevent phosphorylation events essential for cancer cell survival.

- Modulation of Inflammatory Pathways : Potentially reducing cytokine production, which is critical in various inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Observations:

Structural Diversity: The target compound’s pyrrole-pyrimidine scaffold distinguishes it from the pyrazolopyrimidine-chromen hybrid in and the morpholine-bromopyrimidine system in . The ethylamino linker in the target compound may offer conformational flexibility compared to the rigid chromen-4-one or morpholine moieties in analogs.

Substituent Effects: Halogenation: The target’s 3-chloro group and ’s fluoro substituents suggest improved target affinity and metabolic stability relative to non-halogenated analogs. Solubility: ’s morpholine and sulfanyl groups likely enhance aqueous solubility compared to the target’s methoxy and pyrrole substituents .

Thermal Stability :

- The analog in exhibits a moderate melting point (175–178°C), indicative of crystalline stability . The target compound’s melting point remains uncharacterized but may vary due to its flexible linker.

Pharmacological Potential: The pyrazolopyrimidine-chromen compound in may target kinases or estrogen receptors due to its chromen-4-one motif, a known pharmacophore in cancer therapy . The target’s pyrrole-pyrimidine scaffold is structurally analogous to reported kinase inhibitors (e.g., JAK2/STAT3 inhibitors), though experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.